N-{3-[1-(5-chloro-2-methylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-4-methylbenzamide
Description
N-{3-[1-(5-Chloro-2-methylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-4-methylbenzamide is a heterocyclic compound featuring a 1,2,3-triazole core fused to a 1,2,4-thiadiazole ring, with substituents that modulate its physicochemical and biological properties. Key structural attributes include:
- 1,2,3-Triazole moiety: Substituted at the 1-position with a 5-chloro-2-methylphenyl group and at the 5-position with a methyl group.
- 1,2,4-Thiadiazole ring: Linked to the triazole via a thiadiazole nitrogen atom.
- Benzamide group: Positioned at the 5-position of the thiadiazole, with a 4-methyl substituent on the benzamide phenyl ring.
Properties
IUPAC Name |
N-[3-[1-(5-chloro-2-methylphenyl)-5-methyltriazol-4-yl]-1,2,4-thiadiazol-5-yl]-4-methylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClN6OS/c1-11-4-7-14(8-5-11)19(28)23-20-22-18(25-29-20)17-13(3)27(26-24-17)16-10-15(21)9-6-12(16)2/h4-10H,1-3H3,(H,22,23,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHKWOINDWXQDSQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=NC(=NS2)C3=C(N(N=N3)C4=C(C=CC(=C4)Cl)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClN6OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-{3-[1-(5-chloro-2-methylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-4-methylbenzamide is a complex organic compound notable for its unique structural features that include triazole and thiadiazole moieties. Its molecular formula is C20H17ClN6OS, and it has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications.
Structural Characteristics
The compound's structure consists of:
- Triazole Ring : Known for its diverse biological activities.
- Thiadiazole Moiety : Often associated with antimicrobial properties.
- Chloro-substituted Methylphenyl Group : Enhances lipophilicity and potential bioactivity.
- Methylbenzamide Structure : Contributes to the compound's interaction with biological targets.
Biological Activity Overview
Research indicates that compounds containing triazole and thiadiazole rings exhibit significant antimicrobial and anticancer properties. For instance, similar compounds have shown cytotoxic effects against various human cancer cell lines, including lung cancer (A549) and skin cancer (SK-MEL-2) cells.
Table 1: Summary of Biological Activities
| Activity Type | Description | Reference |
|---|---|---|
| Anticancer | Cytotoxic effects on A549 and SK-MEL-2 cells | |
| Antimicrobial | Potential activity against bacterial strains | |
| Neuroprotective | Possible effects on neuroinflammation |
The mechanism of action for this compound likely involves interactions with specific molecular targets within biological systems. This may include binding to enzymes or receptors that modulate their activity. Studies suggest that structural modifications can significantly influence binding affinity and biological activity.
Case Studies
Several studies have explored the biological activity of similar triazole-containing compounds:
- Neuroprotective Activity : One study demonstrated that a related triazole derivative exhibited neuroprotective effects by blocking the NF-kB signaling pathway and inhibiting the production of reactive oxygen species (ROS) .
- Antimicrobial Efficacy : Another investigation reported the antibacterial activity of triazole derivatives against Gram-positive and Gram-negative bacteria. Compounds showed significant inhibition against methicillin-resistant Staphylococcus aureus (MRSA) with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
The synthesis of this compound typically involves multi-step organic reactions starting with the formation of triazole and thiadiazole intermediates. Common reagents include hydrazine and thionyl chloride under controlled conditions to optimize yields. The unique combination of functional groups in this compound contributes to its distinct chemical reactivity and biological properties.
Table 2: Synthesis Overview
| Step | Reagents Used | Conditions |
|---|---|---|
| Formation of Triazole | Hydrazine | Inert atmosphere |
| Formation of Thiadiazole | Thionyl chloride | Controlled temperature |
| Coupling with Benzamide | Various coupling agents | Optimized for yield |
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Heterocyclic Frameworks
The target compound shares a triazole-thiadiazole core with several analogs but differs in substituent patterns and additional heterocycles. Key comparisons include:
4-Chloro-N-(3-{5-methyl-1-[3-(methylsulfanyl)phenyl]-1H-1,2,3-triazol-4-yl}-1,2,4-thiadiazol-5-yl)benzamide ()
- Core Structure : Identical triazole-thiadiazole backbone.
- Substituents :
- Triazole phenyl group: 3-(Methylsulfanyl)phenyl (vs. 5-chloro-2-methylphenyl in the target).
- Benzamide: 4-Chloro substituent (vs. 4-methyl in the target).
- Impact : The methylsulfanyl group enhances lipophilicity and may influence metabolic stability, while the chloro substituent increases electron-withdrawing effects .
2-[1-(3-Chloro-4-methylphenyl)tetrazol-5-yl]sulfanyl-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide ()
- Core Structure : Tetrazole-thiadiazole (vs. triazole-thiadiazole).
- Substituents :
- Tetrazole phenyl group: 3-Chloro-4-methylphenyl (similar to the target’s 5-chloro-2-methylphenyl).
- Linkage: Sulfanyl-acetamide (vs. benzamide in the target).
- The sulfanyl group may improve solubility but reduce metabolic resistance .
N-(5-Isoxazol-5-yl-3-phenyl-3H-[1,3,4]-thiadiazol-2-ylidene)-benzamide ()
- Core Structure : Isoxazole-thiadiazole (vs. triazole-thiadiazole).
- Substituents :
- Isoxazole ring replaces triazole, with phenyl and benzamide groups.
Substituent Effects on Physicochemical Properties
*Predicted based on substituent contributions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
